molecular formula C6H7N7O2S2 B15007203 N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B15007203
M. Wt: 273.3 g/mol
InChI Key: OOWKEHJBDINFAP-UHFFFAOYSA-N
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Description

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features both oxadiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common route includes:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile oxide.

    Formation of the Thiadiazole Ring: This involves the reaction of a thiosemicarbazide with a suitable electrophile.

    Coupling of the Two Rings: The final step involves coupling the oxadiazole and thiadiazole rings through a sulfanyl linkage, often using a thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to activate the amino groups for substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors to modulate biological responses.

    DNA/RNA: Intercalation or binding to nucleic acids to disrupt replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

  • Structural Complexity : The combination of oxadiazole and thiadiazole rings in a single molecule is relatively unique.
  • Biological Activity : The presence of both amino and sulfanyl groups enhances its potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H7N7O2S2

Molecular Weight

273.3 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C6H7N7O2S2/c7-3-4(13-15-12-3)9-2(14)1-16-6-11-10-5(8)17-6/h1H2,(H2,7,12)(H2,8,10)(H,9,13,14)

InChI Key

OOWKEHJBDINFAP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC1=NON=C1N)SC2=NN=C(S2)N

Origin of Product

United States

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